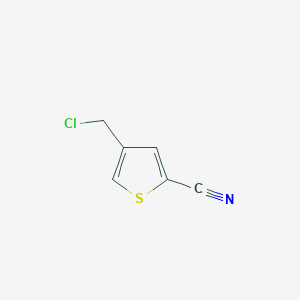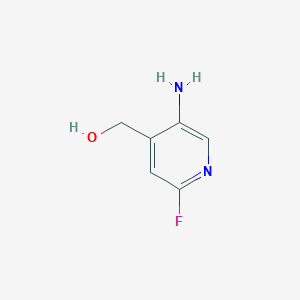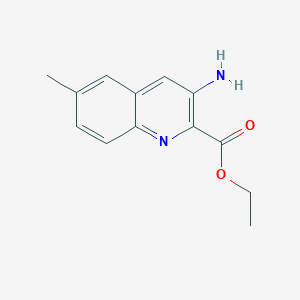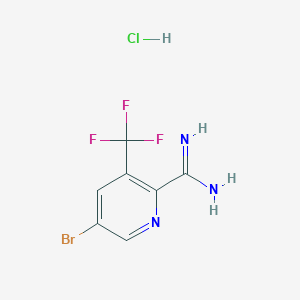
4-Iodo-5-methoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-methoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of both iodine and methoxy groups on the indazole ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methoxy-1H-indazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted benzene derivative. For instance, 4-iodo-2-nitroanisole can be used as a starting material.
Reduction: The nitro group in the starting material is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with hydrazine hydrate to form the indazole ring. This step often requires heating and the presence of a catalyst such as copper(II) acetate.
Methoxylation: The final step involves the introduction of the methoxy group at the 5-position. This can be achieved through methylation using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the indazole ring or the substituents.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 4-azido-5-methoxy-1H-indazole or 4-cyano-5-methoxy-1H-indazole can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
4-Iodo-5-methoxy-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with receptors on cell surfaces, modulating their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-indazole: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.
5-Methoxy-1H-indazole:
4-Bromo-5-methoxy-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and interactions.
Uniqueness
4-Iodo-5-methoxy-1H-indazole is unique due to the presence of both iodine and methoxy groups, which can enhance its reactivity and biological activity. The combination of these substituents allows for specific interactions with biological targets and provides versatility in synthetic applications.
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
4-iodo-5-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7IN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) |
InChI Key |
KKXZMZVXBBDERV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)



![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)

